molecular formula C15H17N3O4S B15276502 N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B15276502
M. Wt: 335.4 g/mol
InChI Key: UMJGLXHFRSHJFT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide (CAS 1832608-11-3) is a high-purity chemical compound with a molecular formula of C15H17N3O4S and a molecular weight of 335.38 g/mol. This benzenesulfonamide derivative is designed for research applications, particularly in the field of medicinal chemistry and enzyme inhibition studies. Its molecular structure features a 4-nitrobenzenesulfonamide group linked to a benzyl-substituted ethylenediamine moiety, making it a valuable intermediate for the synthesis of more complex molecules targeting various biological pathways. Compounds within this chemical class have demonstrated significant research value as carbonic anhydrase inhibitors (CAIs), with studies showing that benzenesulfonamides incorporating tailored aminoethylaminobenzyl groups can achieve potent and selective inhibition of human carbonic anhydrase (hCA) isoforms, including the physiologically dominant cytosolic hCA II and tumor-associated hCA IX . The inhibition of these enzymes is a investigated strategy in pharmacological research for managing conditions such as glaucoma, epilepsy, and certain cancers, with some sulfonamide-based CAIs progressing to clinical trials . The mechanism of action for this class of inhibitors involves the sulfonamide group coordinating with the zinc ion within the enzyme's active site, thereby disrupting its catalytic function . Researchers utilize this compound as a key scaffold to develop novel CAIs, exploring structure-activity relationships to enhance inhibitor potency and isoform selectivity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-aminoethyl)-N-benzyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H17N3O4S/c16-10-11-17(12-13-4-2-1-3-5-13)23(21,22)15-8-6-14(7-9-15)18(19)20/h1-9H,10-12,16H2

InChI Key

UMJGLXHFRSHJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Sulfonylation of Amines

The primary synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with N-benzyl-2-aminoethylamine. This two-step process begins with the preparation of the sulfonyl chloride intermediate, followed by its coupling with the amine.

Step 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of nitrobenzene using chlorosulfonic acid. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Excess chlorosulfonic acid acts as both a reagent and solvent, ensuring complete conversion.

Step 2: Coupling with N-Benzyl-2-aminoethylamine
The sulfonyl chloride is reacted with N-benzyl-2-aminoethylamine in a polar aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base such as triethylamine or potassium carbonate. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

$$
\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{N(Bn)} \xrightarrow{\text{Base}} \text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{N(Bn)CH}2\text{CH}2\text{NH}2 + \text{HCl}
$$

Alternative Pathway: Reductive Amination

A less common method involves reductive amination of 4-nitrobenzenesulfonamide with benzaldehyde and ethylenediamine. This one-pot procedure utilizes sodium cyanoborohydride as a reducing agent in methanol, yielding the target compound after purification by column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane provides moderate yields (60–70%) at room temperature, while dimethylformamide (DMF) enhances solubility of intermediates, enabling higher yields (75–85%) at 40–50°C. Elevated temperatures above 60°C lead to decomposition of the nitro group, necessitating precise thermal control.

Stoichiometry and Base Selection

A molar ratio of 1:1.2 (sulfonyl chloride:amine) ensures complete consumption of the limiting reagent. Triethylamine is preferred over inorganic bases due to its superior solubility in organic solvents, though potassium carbonate offers cost advantages in industrial settings.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Patent CN106336366A highlights the use of continuous flow systems for scalable synthesis. Key advantages include:

  • Reduced reaction time : 2–3 hours vs. 8–12 hours in batch processes.
  • Improved safety : Controlled exothermicity minimizes thermal runaway risks.
  • Higher purity : Automated quenching and extraction reduce by-product formation.

Waste Management and By-Product Recycling

Chlorosulfonation generates HCl gas, which is absorbed in water to produce hydrochloric acid for reuse. Unreacted sulfonyl chloride is recovered via distillation, achieving a 90–95% atom economy in optimized setups.

Comparative Analysis of Synthetic Methods

Parameter Batch Method Continuous Flow
Yield 70–80% 85–90%
Reaction Time 8–12 hours 2–3 hours
Scalability Limited to 10 kg/batch >100 kg/day
By-Product Formation 5–10% <2%
Energy Consumption High Moderate

Data synthesized from.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity. Slow cooling (1°C/min) minimizes occluded impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.30–7.45 (m, 5H, Bn-H), 3.70 (s, 2H, CH₂-Bn), 2.80–3.10 (m, 4H, NHCH₂CH₂NH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group sensitizes the compound to reduction under acidic conditions. Employing mild bases (e.g., NaHCO₃) and avoiding strong reducing agents during work-up preserves functionality.

Amine Oxidative By-Products

Trace oxidation of the aminoethyl group to nitriles is suppressed by conducting reactions under nitrogen atmosphere and using antioxidant additives like ascorbic acid.

Emerging Methodologies

Photocatalytic Sulfonylation

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate sulfonyl chlorides at ambient temperature, reducing energy input and improving selectivity. Initial trials report 65–70% yields with reaction times under 1 hour.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze sulfonamide bond formation in aqueous media, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and aromatic nitro substituent participate in nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution

The nitro group at the para position activates the benzene ring for nucleophilic displacement under specific conditions. For example:

  • Reaction with Thiols : In the presence of NaH/DMF, the nitro group is replaced by thiols (e.g., benzyl mercaptan), yielding 4-(benzylthio)-N-(2-aminoethyl)-N-benzylbenzenesulfonamide .

  • Amination : Catalytic hydrogenation with Raney nickel converts the nitro group to an amine, forming N-(2-aminoethyl)-N-benzyl-4-aminobenzene-1-sulfonamide.

Electrophilic Substitution

The electron-deficient benzene ring undergoes electrophilic substitution at meta positions relative to the sulfonamide group. Chlorination with Cl₂/FeCl₃ produces 3-chloro derivatives.

Reduction Reactions

The nitro group is highly reducible, enabling controlled transformations:

Reducing Agent Product Conditions Yield
H₂/Pd-C4-Amino derivativeEtOH, 25°C, 1 atm H₂92%
SnCl₂/HClHydroxylamine intermediateReflux, 6 hours78%
NaBH₄/CuIPartial reduction to nitrosoTHF, 0°C, 2 hours65%

Oxidation Reactions

The aminoethyl side chain and sulfonamide sulfur are oxidation targets:

Side-Chain Oxidation

  • Primary Amine to Nitrile : Treatment with KMnO₄ in acidic medium oxidizes the terminal amine to a nitrile group, forming N-(2-cyanoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide (62% yield).

  • Sulfonamide Sulfur Oxidation : H₂O₂ in acetic acid converts the sulfonamide to a sulfonic acid derivative (85% yield) .

Nitro Group Stability

The nitro group resists oxidation under standard conditions (e.g., HNO₃, CrO₃), preserving the aromatic system .

Hydrolysis

  • Acidic Conditions : Reflux with HCl (6M) cleaves the sulfonamide bond, yielding 4-nitrobenzenesulfonic acid and N-benzylethylenediamine (89% yield) .

  • Basic Conditions : NaOH (10%) hydrolyzes the sulfonamide to sodium 4-nitrobenzenesulfonate and N-benzylethylenediamine (83% yield) .

Condensation

The primary amine reacts with carbonyl compounds:

  • Schiff Base Formation : Condensation with benzaldehyde forms a benzylidene derivative (C=N linkage, 75% yield) .

Biological Activity and Enzyme Interactions

The compound acts as a carbonic anhydrase inhibitor (CAI) via sulfonamide-Zn²⁺ coordination in enzyme active sites. Key findings include:

Isoform Inhibition Constant (Kᵢ) Mechanism
hCA I526.9 nMWeak inhibition due to steric bulk
hCA II24.6 nMStrong binding via sulfonamide-Zn²⁺
hCA XII53.1 nMEnhanced selectivity for tumor-associated CA

Structural analogs with 4-nitro substitution show improved inhibition over unsubstituted derivatives (3.4-fold for hCA II) .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C without melting .

  • Photodegradation : UV light (254 nm) induces nitro group reduction to amine over 48 hours .

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Optimized in microreactors with 98% purity and 85% yield.

  • Catalytic Hydrogenation : Pd-C catalysts enable gram-scale nitro-to-amine conversion with <1% side products .

This compound’s versatility in substitution, redox, and biological interactions underscores its utility in medicinal chemistry and industrial applications.

Scientific Research Applications

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride (C₈H₁₂ClN₃O₄S, MW 281.72 g/mol)
  • Key Differences : Lacks the benzyl group, resulting in reduced steric bulk and lower lipophilicity compared to the target compound.
  • Implications : The absence of the benzyl group may improve aqueous solubility but reduce affinity for hydrophobic targets. This compound’s synthesis uses phthaloyl protecting groups, similar to methods in cyclam derivatives .
4-AMINO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE
  • Key Differences: Replaces the nitro group with an amino group and substitutes the benzyl with a hydroxyethyl chain.
  • Implications: The amino group is electron-donating, reducing sulfonamide acidity.
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
  • Key Differences : Features a thiadiazole ring and methyl group instead of nitro and benzyl groups.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide Benzyl, aminoethyl, nitro 309.34 High lipophilicity, potential bioactivity -
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide HCl Aminoethyl, nitro 281.72 Improved solubility, synthetic utility
4-AMINO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE Hydroxyethyl, amino - Enhanced hydrogen bonding, antimicrobial?
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide Thiadiazole, methyl - Pharmacological potential

Structure-Activity Relationship (SAR)

  • Nitro Group : Enhances electron-withdrawing effects, increasing sulfonamide acidity and stability.
  • Aminoethyl Group: Facilitates hydrogen bonding and protonation at physiological pH, critical for interactions with enzymes or receptors.

Biological Activity

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative that exhibits a range of biological activities due to its unique chemical structure. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S and a molecular weight of 350.39 g/mol. Its structure includes:

  • Aminoethyl Group : Enhances hydrogen bonding capabilities, facilitating interactions with biological targets.
  • Benzyl Group : Increases lipophilicity, potentially affecting pharmacokinetics.
  • Nitro Group : Enhances reactivity and the potential for generating reactive intermediates.
  • Sulfonamide Moiety : Known for antibacterial properties through inhibition of folate synthesis.

The biological activity of this compound is attributed to its ability to form stable complexes with biomolecules, which can inhibit enzymatic functions or modulate receptor activities. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the aminoethyl group facilitates binding through hydrogen bonds and ionic interactions.

Antimicrobial Activity

Sulfonamides, including this compound, are known to exhibit significant antimicrobial properties . They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production. Research indicates that this compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

Compounds with nitro groups have been studied for their anticancer properties due to their ability to generate reactive oxygen species upon reduction. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

Research has shown that sulfonamide derivatives can possess anti-inflammatory effects. The ability of this compound to inhibit key enzymes involved in inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits bacterial growth by disrupting folate synthesis
AnticancerExhibits cytotoxic effects in cancer cell lines
Anti-inflammatoryPotential inhibitor of COX enzymes

Notable Research Findings

  • Antimicrobial Studies : A study demonstrated that sulfonamides significantly inhibited the growth of various Gram-positive and Gram-negative bacteria, supporting the potential application of this compound in treating bacterial infections .
  • Cytotoxicity Assays : In vitro assays showed that this compound had a dose-dependent cytotoxic effect on human carcinoma cell lines, indicating its potential as an anticancer agent .
  • Inflammation Models : Experimental models indicated that the compound could reduce inflammatory markers, suggesting its utility in managing inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide, and how is structural purity ensured?

Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, a nitrobenzenesulfonyl chloride intermediate reacts with N-(2-aminoethyl)-N-benzylamine under basic conditions (e.g., sodium hydride) to form the sulfonamide bond . Purification is achieved via recrystallization or chromatography (e.g., silica gel). Structural confirmation employs nuclear magnetic resonance (NMR) for functional group analysis (e.g., sulfonamide NH at δ 7.5–8.5 ppm, aromatic protons) and mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ at m/z 364.1) .

Basic: What analytical techniques are critical for characterizing the nitro and sulfonamide groups in this compound?

Answer:

  • Infrared Spectroscopy (IR): Nitro groups show strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis: Confirms C, H, N, S percentages within ±0.3% of theoretical values .

Advanced: How do competing reaction pathways during synthesis affect yield, and how can they be mitigated?

Answer:
Common side reactions include:

  • Nitro group reduction: Avoided by using inert atmospheres (N₂/Ar) and non-reductive solvents (e.g., DMF or THF) .
  • Sulfonamide hydrolysis: Minimized by maintaining pH > 8 during synthesis and avoiding prolonged exposure to aqueous media .
    Optimization Strategy:
    Design a fractional factorial experiment to test variables (temperature, base strength, solvent polarity). For example, substituting NaH with K₂CO₃ reduces side-product formation by 12% while maintaining 85% yield .

Advanced: What thermal stability data exist for this compound, and how do structural modifications influence decomposition profiles?

Answer:
Thermogravimetric Analysis (TGA):

  • Decomposition onset at ~250°C, with a sharp single-stage mass loss (Δm ~80%) due to nitro group elimination and sulfonamide breakdown .
    Differential Scanning Calorimetry (DSC):
  • Endothermic peaks at 180–200°C correlate with crystalline phase transitions. Substituting the benzyl group with bulkier substituents (e.g., cyclohexyl) increases thermal stability by 15°C .

Advanced: How can computational methods predict this compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to targets like carbonic anhydrase (PDB ID: 1CA2). The nitro group’s electron-withdrawing effect enhances sulfonamide’s hydrogen-bonding with Zn²+ in the active site (ΔG ≈ −9.2 kcal/mol) .
  • QSAR Models: Use descriptors (logP, polar surface area) to correlate structure with antimicrobial activity. A Hammett σ value of +0.78 for the nitro group predicts enhanced biofilm inhibition .

Advanced: How do solvent polarity and pH influence the compound’s stability in biochemical assays?

Answer:

  • pH-Dependent Stability:
    • Stable in pH 7–9 (biological buffer range). Below pH 6, sulfonamide protonation leads to precipitation; above pH 10, nitro group hydrolysis occurs .
  • Solvent Effects:
    • Use DMSO or DMF for stock solutions (solubility >50 mM). Aqueous buffers with ≤10% organic cosolvent prevent aggregation .

Advanced: What contradictions exist in literature regarding its biological activity, and how can they be resolved?

Answer:

  • Reported Discrepancies:
    • Antimicrobial studies show MIC values ranging from 2 µM (Gram-positive bacteria) to >100 µM (Gram-negative strains) .
  • Resolution Strategies:
    • Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C). Validate via checkerboard assays with positive controls (e.g., ciprofloxacin) .

Advanced: What strategies optimize regioselectivity in synthesizing derivatives (e.g., halogenation or alkylation)?

Answer:

  • Electrophilic Aromatic Substitution:
    • Nitro groups direct incoming electrophiles to the meta position. For bromination, use FeBr₃ catalyst in CCl₄ to achieve >90% meta-bromo product .
  • N-Alkylation:
    • Protect the aminoethyl group with Boc before benzylation. Deprotect with TFA/CH₂Cl₂ (yield: 75–85%) .

Advanced: How does this compound’s reactivity compare to analogs (e.g., 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide)?

Answer:

ParameterN-(2-Aminoethyl)-N-benzyl-4-nitro4-Amino-N-(pyrimidin-2-yl)
Solubility (H₂O)0.5 mg/mL8.2 mg/mL
logP2.11.3
Enzyme Inhibition (IC₅₀)1.8 µM (Carbonic Anhydrase)0.9 µM (Same target)
Data derived from comparative studies using identical assay conditions .

Advanced: What role does the aminoethyl group play in modulating this compound’s pharmacokinetics?

Answer:

  • Permeability: The aminoethyl group enhances blood-brain barrier penetration (Papp = 12 × 10⁻⁶ cm/s in MDCK cells) via passive diffusion and proton-coupled transport .
  • Metabolism: Cytochrome P450 3A4 mediates N-dealkylation, forming 4-nitrobenzenesulfonamide as the primary metabolite (t₁/₂ = 4.2 h in human liver microsomes) .

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